molecular formula C13H16N2O3 B2600997 2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide CAS No. 923102-47-0

2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide

Cat. No. B2600997
CAS RN: 923102-47-0
M. Wt: 248.282
InChI Key: UCXMZZQYGLKGOK-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a chemical compound with the molecular formula C13H16N2O3 . It has a molecular weight of 248.28 g/mol . The compound is also known by other names such as 923102-47-0, starbld0006397, and AKOS008998056 .


Synthesis Analysis

The synthesis of compounds similar to 2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide has been reported in the literature . For instance, the synthesis of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers was achieved through an asymmetric Michael addition of 2-nitroprop-1-enylbenzene to diethyl malonate .


Molecular Structure Analysis

The molecular structure of 2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is characterized by sp3 hybridization, which allows for efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide include a molecular weight of 248.28 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 . The compound has a topological polar surface area of 58.6 Ų and a complexity of 311 .

Scientific Research Applications

Pyrrolidine Scaffold in Drug Discovery

The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .

Psychotropic Effects

2-(2-Oxopyrrolidin-1-yl)acetamide derivatives, including the compound , are known to exhibit psychotropic effects . These effects can be leveraged in the development of drugs that affect mental activity, behavior, or perception .

Cerebroprotective Effects

These compounds also exhibit cerebroprotective effects . This means they have the potential to protect the brain from damage or disease, which could be beneficial in the treatment of conditions like stroke, traumatic brain injury, or neurodegenerative diseases .

Treatment of Central Nervous System Disorders

Medicinals based on 2-(2-oxopyrrolidin-1-yl)acetamide are widely used for the treatment of central nervous system disorders . This suggests that the compound could have applications in treating conditions like multiple sclerosis, Parkinson’s disease, or epilepsy .

Treatment of Cerebrovascular Disorders

Similarly, these compounds are used in the treatment of cerebrovascular disorders . This could include conditions like stroke, transient ischemic attack, or vascular dementia .

Synthesis of Biologically Active Compounds

The compound can be used in the synthesis of other biologically active compounds . This could include the development of new drugs or the improvement of existing ones .

Physicochemical Parameter Modification

The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Structural Diversity Generation

Heteroatomic saturated ring systems allow a greater chance of generating structural diversity . This structural diversity can lead to a wider range of biological activity, increasing the potential applications of the compound .

properties

IUPAC Name

2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-18-9-12(16)14-10-4-6-11(7-5-10)15-8-2-3-13(15)17/h4-7H,2-3,8-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXMZZQYGLKGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide

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